molecular formula C14H19NO4S B2640412 5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid CAS No. 313346-41-7

5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid

Cat. No. B2640412
CAS RN: 313346-41-7
M. Wt: 297.37
InChI Key: QUEHYZPROBRWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have explored various synthetic routes, including condensation reactions between 2-methylbenzoic acid and cyclohexylamine , followed by sulfonation using sulfuric acid or other sulfonating agents. The yield, purity, and scalability of these methods have been investigated .


Molecular Structure Analysis

The molecular structure of 5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid reveals a benzoic acid core with a cyclohexylsulfamoyl group attached at the 5-position. The cyclohexyl ring provides steric bulk, affecting the compound’s reactivity and binding interactions. Researchers have employed techniques such as X-ray crystallography and NMR spectroscopy to elucidate its precise structure .


Chemical Reactions Analysis

This compound participates in various chemical reactions. Notably, it can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfamoyl group. Additionally, it may react with nucleophiles, forming amide or ester derivatives. Researchers have explored its reactivity in the context of drug design and prodrug development .

Scientific Research Applications

5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid, also known as methazolamide, is a compound with a sulfonamide functional group. It has garnered attention due to its intriguing properties and potential applications. Let’s explore its various fields of use:

Medicinal Applications

Anticonvulsant Properties: Research suggests that methazolamide exhibits anticonvulsant effects. It may be useful in treating certain types of seizures, although further studies are needed to establish its efficacy.

Agricultural and Environmental Applications

Plant Growth Regulation: Methazolamide has been investigated for its impact on plant growth. It may influence root development, nutrient uptake, and stress tolerance. Researchers explore its potential as a growth regulator in agriculture.

Soil Remediation: Due to its sulfonamide moiety, methazolamide could play a role in soil remediation. It might enhance microbial activity, aiding in the breakdown of organic pollutants. Its application in contaminated soil cleanup warrants further investigation.

Industrial and Material Science

Corrosion Inhibition: Methazolamide’s chemical structure suggests it could serve as a corrosion inhibitor for metals. Researchers study its effectiveness in protecting metal surfaces from degradation caused by aggressive environments.

Polymer Modification: In material science, methazolamide might find applications as a modifier for polymers. Its functional groups could enhance polymer properties, such as mechanical strength or thermal stability.

Conclusion and Future Prospects

Methazolamide’s versatility extends beyond its medicinal use. As we continue to explore its properties, we may uncover novel applications in fields like agriculture, environmental science, and materials engineering. Researchers should investigate its safety, efficacy, and scalability to unlock its full potential.

For more in-depth information, you can refer to the following sources:

Mechanism of Action

The biological activity of 5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid remains an area of interest. It is believed to interact with specific enzymes or receptors due to its sulfonamide moiety. Investigations into its potential as an anti-inflammatory agent, carbonic anhydrase inhibitor, or other therapeutic roles are ongoing .

Safety and Hazards

: Keihani, M., Mahdavi Kalatehno, J., Daneshfar, P., & Yousefmarzi, F. (2024). A comprehensive analysis of carbonate matrix acidizing using viscoelastic diverting acid system in a gas field. Scientific Reports, 14(1), 1–15. Read more

properties

IUPAC Name

5-(cyclohexylsulfamoyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10-7-8-12(9-13(10)14(16)17)20(18,19)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEHYZPROBRWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.